3-Bromo-5-hydroxybenzonitrile

描述

Overview of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group, serves as the parent structure for a wide array of derivatives. atamanchemicals.comwikipedia.org These derivatives are integral to various sectors, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai The nitrile group is a versatile functional group, capable of undergoing numerous transformations, which makes benzonitrile derivatives valuable as synthetic intermediates. atamanchemicals.comwikipedia.org They are key components in the synthesis of more complex molecules, such as those with potential bioactive properties. ontosight.ai

Significance of Halogen and Hydroxyl Substituents on Aromatic Systems

The addition of halogen and hydroxyl substituents to an aromatic ring, such as in the case of 3-Bromo-5-hydroxybenzonitrile, significantly influences the molecule's chemical behavior. Halogens, like bromine, are electron-withdrawing through their inductive effect but can also donate electrons via resonance. philadelphia.edu.jolibretexts.org This dual nature affects the reactivity of the aromatic ring in electrophilic substitution reactions. philadelphia.edu.jomsu.edu

The hydroxyl group is a strong activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution, often directing incoming groups to the ortho and para positions. openstax.orgmsu.edu The presence of both a halogen and a hydroxyl group creates a unique electronic environment on the benzene ring, influencing the molecule's reactivity, polarity, and potential for intermolecular interactions like hydrogen bonding. smolecule.comcymitquimica.com

Contextualizing this compound within Substituted Benzonitrile Research

This compound is a specific isomer within the broader family of substituted benzonitriles. Its distinct arrangement of a bromine atom, a hydroxyl group, and a nitrile group on the benzene ring gives it a unique set of properties and reactivity patterns compared to its isomers. smolecule.com This specific substitution pattern makes it a valuable building block in targeted organic synthesis. Researchers utilize this compound as a precursor in the development of new molecules for medicinal chemistry, agrochemical research, and materials science. smolecule.com

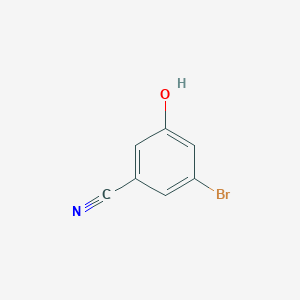

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHJXQLPUIYWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Properties

3-Bromo-5-hydroxybenzonitrile is a solid organic compound with the chemical formula C₇H₄BrNO. cymitquimica.com It is identified by its CAS Registry Number 770718-92-8. sigmaaldrich.com The molecule consists of a benzene (B151609) ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a nitrile group at the 1-position. smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 770718-92-8 sigmaaldrich.com |

| Molecular Formula | C₇H₄BrNO cymitquimica.com |

| Molecular Weight | 198.02 g/mol |

| Physical Form | Solid cymitquimica.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | N#Cc1cc(O)cc(c1)Br achemblock.com |

| InChI Key | CFHJXQLPUIYWNM-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of 3-Bromo-5-hydroxybenzonitrile can be achieved through several laboratory methods. One common approach involves the bromination of a precursor molecule, 3-hydroxybenzonitrile. smolecule.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring. The reaction conditions, such as the brominating agent and solvent used, are carefully controlled to achieve the desired product. smolecule.com Another synthetic route is the hydroxylation of 3-bromobenzonitrile. smolecule.com

Table 2: Common Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents |

|---|---|---|

| Bromination | 3-Hydroxybenzonitrile | Bromine, Acetic Acid smolecule.com |

| Hydroxylation | 3-Bromobenzonitrile | Hydroxylating agents (e.g., hydrogen peroxide) smolecule.com |

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Bromo-5-hydroxybenzonitrile is characterized by the interplay of its three functional groups: the nitrile, the hydroxyl group, and the bromine atom. Each of these sites can participate in various chemical transformations, making the compound a versatile intermediate for creating more complex molecules.

The nitrile group can undergo reduction to form an amine or hydrolysis to yield a carboxylic acid. The hydroxyl group can be oxidized to a ketone or can participate in etherification and esterification reactions. The bromine atom is a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. It can also be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Table 3: Reactivity and Derivatization of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Nitrile (-CN) | Reduction | 3-Bromo-5-hydroxybenzylamine |

| Hydrolysis | 3-Bromo-5-hydroxybenzoic acid | |

| Hydroxyl (-OH) | Oxidation | 3-Bromo-5-cyanobenzaldehyde |

| Etherification | Alkoxy derivatives | |

| Bromine (-Br) | Suzuki-Miyaura Coupling | Biphenyl derivatives |

Computational Chemistry Studies on 3 Bromo 5 Hydroxybenzonitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

DFT calculations can elucidate the electronic landscape of 3-Bromo-5-hydroxybenzonitrile. The distribution of electrons within the molecule is heavily influenced by its substituents: the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, and the electron-donating hydroxyl (-OH) group.

Charge Distribution: The nitrile and bromine groups pull electron density away from the aromatic ring, while the hydroxyl group donates electron density, creating a complex and non-uniform charge distribution. This distribution is critical for understanding the molecule's reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions. researchgate.netmdpi.com Ab initio calculations on similar molecules, like 3-hydroxybenzonitrile, have been used to predict the sites of electrophilic attack by analyzing the charge distribution in the transition states. researchgate.netmdpi.com For this compound, the interplay between the meta-positioned groups governs the regioselectivity of further reactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's electronic transition properties and its ability to act as an electron donor or acceptor. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound This table presents computationally predicted electronic properties for this compound, which are valuable in theoretical assessments of its chemical behavior.

| Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 44.02 Ų chemscene.com | Influences solubility, permeability, and hydrogen bonding capacity. |

| XlogP | 2.0 uni.lu | Indicates lipophilicity and partitioning behavior between aqueous and organic phases. |

While the benzene (B151609) ring itself is rigid, rotation of the hydroxyl group's hydrogen atom relative to the ring gives rise to different conformers. DFT calculations are used to determine the geometry and relative energies of these conformers. researchgate.net For substituted phenols, cis and trans conformers are often considered, defined by the orientation of the hydroxyl hydrogen with respect to another substituent.

Conformational Energy Landscape: By performing a potential energy surface scan, where the dihedral angle of the C-C-O-H bond is systematically varied, the most stable conformers and the energy barriers for their interconversion can be identified. researchgate.net Studies on similar molecules have shown these barriers to be significant enough to potentially isolate conformers at low temperatures. researchgate.net

Optimized Geometry: These calculations provide precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer. For instance, in the related molecule 3-bromo-2-hydroxybenzonitrile, the C-Br bond length was determined to be 1.897(3) Å through experimental methods that are complemented by computational geometry optimization. researchgate.net

Table 2: Example of DFT-Calculated Geometrical Parameters for a Substituted Benzonitrile (B105546) The following table illustrates typical data obtained from DFT calculations for molecules similar to this compound. Note: This is illustrative data for a related compound, as specific published data for this compound is not available.

| Parameter | Typical Calculated Value |

| Ground State Energy (Hartree) | -2900 to -3000 |

| Dipole Moment (Debye) | 3-5 D |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments.

While quantum calculations identify static energy minima, MD simulations explore how the molecule navigates its conformational landscape in real-time at a given temperature. liverpool.ac.uk

Flexibility and Dynamics: MD simulations can reveal the flexibility of the hydroxyl group and how its orientation fluctuates in solution. This is crucial for understanding how the molecule presents itself for interaction with other molecules, such as solvent molecules or biological receptors.

Solvent Effects: The presence of a solvent can influence the relative stability of different conformers. MD simulations can model these solvent-solute interactions explicitly, providing a more realistic view of the conformational preferences of this compound in a specific medium.

MD simulations are particularly powerful for studying the non-covalent interactions that govern how molecules assemble in solution and in crystals.

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrile group and the oxygen of the hydroxyl group can act as acceptors. MD simulations can model the formation and breaking of these hydrogen bonds with solvent molecules or with other this compound molecules.

Solid-State Packing: In the solid state, intermolecular interactions dictate the crystal packing arrangement. acs.org Crystal structure studies of related compounds, such as 3,5-dibromo-4-hydroxybenzonitrile and 3-bromo-2-hydroxybenzonitrile, reveal the importance of O-H···N, O-H···Br, and halogen-halogen interactions in forming stable crystal lattices. researchgate.netresearchgate.netresearchgate.net MD simulations can be used to explore the stability of different packing arrangements and predict crystal properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or a specific property. mdpi.commdpi.com

While no specific QSAR models featuring this compound have been published, its structural features suggest it could be included in QSAR studies for various activities. For example, substituted phenols and benzonitriles are frequently found in datasets used to model toxicity to aquatic organisms or other biological endpoints. mdpi.comeuropa.eu

To build a QSAR model, one would:

Compile a Dataset: Gather a series of related compounds with measured biological activity (e.g., toxicity, enzyme inhibition).

Calculate Descriptors: For each molecule, including this compound, calculate a range of molecular descriptors. These can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Develop a Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) to create a mathematical equation linking the descriptors to the activity. mdpi.compsu.edu

Validate the Model: The model's predictive power is then tested using internal and external validation techniques to ensure its reliability. mdpi.com

For this compound, descriptors would quantify the effects of the bromo, hydroxyl, and nitrile substituents, allowing the model to predict its activity based on the contributions of these features.

Computational Chemistry Insights into this compound

**Authoritative analysis of this compound th

Information regarding the biological activity of this compound and its derivatives is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific studies on the antimicrobial, anticancer, enzyme inhibition, or toxicological pathways of this compound or its direct derivatives.

While research exists for other brominated and hydroxylated benzonitrile compounds, the strict focus of this request on "this compound" and its derivatives cannot be fulfilled due to the absence of relevant scientific data. The provided outline requires detailed, research-backed information for each section, which is not presently available.

Therefore, the requested article on the "Biological Activity and Mechanistic Insights of this compound and its Derivatives" cannot be generated at this time. Further research into this specific compound would be required for the scientific community to elucidate the biological activities and mechanistic insights requested.

Biological Activity and Mechanistic Insights of 3 Bromo 5 Hydroxybenzonitrile and Its Derivatives

Toxicological Pathway Elucidation

Analysis of Immunotoxicity and Genotoxicity

Some brominated phenols have been identified as potential endocrine disruptors. For instance, 2,4,6-tribromophenol (B41969) has been detected in human breast milk, raising concerns about its widespread presence and potential health effects. wikipedia.org Certain brominated phenols, specifically 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, have been shown to significantly affect Ca2+ homeostasis in endocrine cells, which could suggest a potential mechanism for disrupting endocrine systems. nih.gov The position of the bromine atom on the phenol (B47542) ring appears to influence the potency of this disruptive effect on cellular Ca2+ signals. nih.govawi.de Furthermore, extracts rich in bromophenols from the brown alga Leathesia nana have been observed to improve the immune system in vivo, suggesting that some bromophenols may have immunomodulatory effects. mdpi.com

Regarding genotoxicity, studies on benzonitrile (B105546) and nitrobenzene (B124822) have demonstrated the induction of micronuclei in V79 cells, indicating a potential for chromosomal damage. nih.gov These effects were characterized as aneugenic, meaning they interfere with the mitotic apparatus, and were observed at low concentrations. nih.gov Conversely, a broader study on several nitrile fragrance ingredients, including benzonitrile, concluded that they are not considered to be genotoxic in vivo. nih.gov Research on haloacetonitriles has indicated that brominated acetonitriles are more genotoxic than their chlorinated counterparts in the single-cell gel electrophoresis (comet) assay, with genotoxicity increasing with the number of halogen atoms. sigmaaldrich.com

It is important to note that these findings are for related, but structurally distinct, compounds. Therefore, dedicated toxicological studies are required to determine the specific immunotoxic and genotoxic profile of 3-Bromo-5-hydroxybenzonitrile.

Role in Oxidative Stress Induction

While direct research on the role of this compound in oxidative stress is limited, extensive studies have been conducted on a structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae. mdpi.comnih.govnih.gov This research provides valuable insights into how a closely related molecule interacts with cellular oxidative stress pathways.

BDB has demonstrated significant protective effects against oxidative stress in various in vitro and in vivo models. mdpi.commdpi.commdpi.com It has been shown to protect human keratinocytes from damage induced by oxidative stressors such as hydrogen peroxide (H₂O₂), ultraviolet B (UVB) radiation, and particulate matter 2.5 (PM2.5). nih.govnih.govmdpi.com

The primary mechanism behind BDB's antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Under conditions of oxidative stress, BDB promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme HO-1. nih.gov This pathway is crucial for cellular defense against oxidative damage. nih.gov

Key research findings on the role of 3-Bromo-4,5-dihydroxybenzaldehyde in mitigating oxidative stress are summarized below:

| Stressor | Cell/Animal Model | Key Findings | Reference |

| PM2.5 | Human HaCaT keratinocytes | Mitigated ROS generation, mitochondrial dysfunction, and DNA damage. Reversed cell cycle arrest and apoptosis. | mdpi.com |

| PM2.5 | Human keratinocytes | Restored cell proliferation and viability. Reduced intracellular ROS levels and DNA damage. Attenuated cell cycle arrest. | nih.gov |

| H₂O₂ and UVB | Human HaCaT keratinocytes | Protected cells from oxidative damage via activation of the Nrf2/HO-1 pathway. | nih.gov |

| TNF-α/IFN-γ | Human HaCaT keratinocytes | Decreased intracellular reactive oxygen species (ROS) production. | mdpi.com |

| Myocardial Ischemia/Reperfusion | In vitro and in vivo models | Attenuated ischemia-induced cytotoxicity, apoptosis, and oxidative stress. Preserved mitochondrial function. | mdpi.com |

Studies have shown that BDB effectively reduces the intracellular levels of reactive oxygen species (ROS) induced by various stressors. mdpi.comnih.govmdpi.com For example, pretreatment with BDB significantly decreased H₂O₂-induced ROS generation in HaCaT cells. nih.gov This reduction in ROS helps to prevent subsequent cellular damage, including DNA damage and apoptosis. nih.govmdpi.com

The protective effects of BDB are not limited to skin cells. Research has also indicated its potential to mitigate myocardial ischemia-reperfusion injury by attenuating oxidative stress and preserving mitochondrial function. mdpi.com These findings collectively suggest that bromophenols, such as BDB, can play a significant role in protecting against oxidative stress-induced cellular damage. Given the structural similarity, it is plausible that this compound may exhibit comparable antioxidant properties, though this requires direct experimental verification.

Applications in Advanced Chemical Synthesis and Pharmaceutical Discovery

A Strategic Building Block in Complex Organic Molecule Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of 3-Bromo-5-hydroxybenzonitrile makes it a highly valuable precursor in the construction of intricate molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, the hydroxyl group can be readily converted into an ether or ester, and the nitrile group can undergo various transformations to yield amines, carboxylic acids, or other nitrogen-containing functionalities.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceutical agents. This compound serves as a key starting material for the synthesis of various heterocyclic systems. For instance, its derivatives can be utilized in the preparation of complex fused heterocyclic systems. A patent describes the synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, a compound that inhibits the URAT1 transporter and has potential for treating hyperuricemia and gout. google.com Although this example illustrates the utility of a related isomer, the underlying principles of using a brominated hydroxybenzonitrile core to construct complex heterocyclic structures are broadly applicable.

The synthesis of benzofuran (B130515) derivatives, a common motif in biologically active compounds, often involves the reaction of a phenol (B47542) with a suitable coupling partner. nih.govjocpr.comrsc.org While direct examples utilizing this compound are not prevalent in readily available literature, its phenolic hydroxyl group and the activating/directing effects of the bromo and cyano substituents make it a plausible candidate for intramolecular cyclization reactions to form substituted benzofurans.

Intermediate in the Preparation of Bioactive Molecules

The versatility of this compound extends to its role as an intermediate in the synthesis of a diverse range of bioactive molecules. The nitrile group, in particular, is a valuable pharmacophore that can participate in crucial binding interactions with biological targets. nih.gov Substituted benzonitriles are known to be key components in the development of various therapeutic agents.

While specific, publicly documented pathways starting from this compound to approved drugs are limited, its potential as a precursor is evident from the chemistry of related molecules. For example, various substituted benzonitriles are utilized as intermediates in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. google.comed.ac.uk The synthesis of such inhibitors often involves the coupling of a substituted benzonitrile (B105546) with a heterocyclic core.

A Key Player in Pharmaceutical Research and Development

The utility of this compound in the pharmaceutical industry is not limited to its role as a synthetic building block. It also plays a crucial part in the early stages of drug discovery, particularly in the synthesis of novel compounds for biological screening and in understanding the relationship between molecular structure and biological activity.

Synthesis of Pharmaceutical Intermediates for Drug Candidates

Pharmaceutical research heavily relies on the availability of a diverse array of chemical intermediates to generate libraries of new chemical entities for high-throughput screening. This compound is commercially available and serves as a valuable starting material for the synthesis of such intermediates. biosynth.com Its reactive sites allow for the systematic introduction of various substituents, enabling the creation of a wide range of derivatives for biological evaluation. Patents often disclose the use of substituted bromo-pyridines and other related halogenated aromatics as intermediates in the synthesis of compounds targeting a variety of diseases. google.com

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Understanding the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry, guiding the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The defined substitution pattern of this compound provides a clear framework for conducting SAR studies. By systematically modifying each of the three functional groups, medicinal chemists can probe the specific interactions of different parts of the molecule with its biological target.

Exploration in Agrochemical and Specialty Chemical Production

Beyond the pharmaceutical sector, the chemical scaffold of this compound holds potential in the development of new agrochemicals and specialty chemicals. The synthesis of novel herbicides and pesticides often relies on versatile building blocks that can be readily functionalized to create compounds with specific biological activities. nbinno.com For example, the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a structurally related compound, highlighting the utility of brominated hydroxybenzonitriles in agriculture. researchgate.net

The unique combination of functional groups in this compound could be leveraged to develop new crop protection agents or specialty chemicals with tailored properties. Its potential as a precursor for these applications remains an active area of exploration for chemical manufacturing companies.

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of substituted benzonitriles exist, a key area of future research will be the development of novel, more efficient, and sustainable synthetic routes to 3-Bromo-5-hydroxybenzonitrile and its analogs. Current multistep syntheses can be time-consuming and may generate significant waste. Therefore, the exploration of greener and more atom-economical approaches is of paramount importance.

Key research avenues in this area include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nitriles is a promising green alternative to traditional chemical methods. uva.nl Researchers are exploring the use of promiscuous enzymes, such as galactose oxidase, for the direct conversion of alcohols to nitriles under mild, cyanide-free conditions. uva.nl This approach, if adapted for the synthesis of this compound, could significantly reduce the environmental impact of its production.

Green Chemistry Approaches: The principles of green chemistry will continue to guide the development of new synthetic strategies. jddhs.comejcmpr.comnih.govresearchgate.netresearchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov The goal is to develop processes that are not only efficient but also inherently safer and more sustainable.

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, cyanide-free. | Enzymatic conversion of a corresponding aldehyde or alcohol precursor. |

| Green Chemistry | Use of renewable resources, energy efficiency, reduced hazardous waste. | Microwave-assisted synthesis, use of green solvents. |

| Palladium-Catalysis | High efficiency, broad substrate scope, mild reaction conditions. | Direct cyanation of a brominated phenol (B47542) or bromination of a hydroxybenzonitrile. |

Exploration of New Chemical Transformations and Derivatizations

The trifunctional nature of this compound provides a rich platform for exploring a wide range of chemical transformations and derivatizations. Future research will likely focus on selectively modifying each of the functional groups to generate a diverse library of new compounds with unique properties.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. libretexts.org These modifications can significantly alter the compound's solubility, electronic properties, and biological activity. Future work could explore the synthesis of a wide array of derivatives through reactions such as etherification and esterification to probe structure-activity relationships. nih.gov

Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. nih.govresearchgate.netrcsi.com Exploring these transformations will lead to the synthesis of novel derivatives with potentially interesting pharmacological or material properties.

Modification of the Aromatic Ring: The bromine atom on the aromatic ring serves as a useful handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, leading to the creation of a diverse set of analogs.

In-depth Mechanistic Studies of Biological Activities

Preliminary studies on related halogenated and nitrile-containing compounds suggest that derivatives of this compound could possess interesting biological activities. rcsi.comresearchgate.netnih.gov Future research should focus on conducting thorough in-vitro and in-vivo studies to evaluate the biological potential of newly synthesized derivatives and to elucidate their mechanisms of action.

Potential areas of investigation include:

Antimicrobial and Antifungal Activity: Halogenated phenols are known to exhibit antimicrobial properties. researchgate.neteuropa.eu It is therefore plausible that derivatives of this compound could be effective against various bacterial and fungal strains.

Anticancer Activity: The nitrile group is a common feature in many anticancer drugs. nih.gov Investigating the cytotoxic effects of this compound derivatives against various cancer cell lines could be a fruitful area of research.

Enzyme Inhibition: The specific arrangement of functional groups in derivatives of this compound may allow them to act as inhibitors of specific enzymes involved in disease pathways.

Understanding the mechanism of action at a molecular level will be crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Design and Synthesis of Advanced Derivatives with Enhanced Properties

A major goal of future research will be the rational design and synthesis of advanced derivatives of this compound with enhanced properties for specific applications. This will involve a deep understanding of structure-property relationships and the strategic modification of the parent molecule.

For example, in the context of drug discovery, medicinal chemists will aim to:

Improve Potency and Selectivity: By systematically modifying the structure of the lead compound, researchers can optimize its interaction with the biological target, leading to increased potency and selectivity.

Enhance Pharmacokinetic Properties: Derivatization can be used to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a drug. researchgate.net

Reduce Toxicity: By identifying and modifying structural features associated with toxicity, safer drug candidates can be developed.

Computational-Experimental Synergies in Compound Design

The integration of computational modeling with experimental studies will be a powerful strategy for accelerating the discovery and development of new derivatives of this compound. researchgate.netrsc.orgmdpi.combham.ac.ukplos.org Quantum chemical calculations and molecular modeling can provide valuable insights into the electronic structure, reactivity, and biological activity of these compounds. superfri.orgaanda.org

Key areas where this synergy will be beneficial include:

Predicting Reactivity and Reaction Mechanisms: Computational methods can be used to predict the most likely sites of reaction and to elucidate the mechanisms of chemical transformations, guiding the design of synthetic routes.

Virtual Screening and Drug Design: Molecular docking and other computational techniques can be used to screen virtual libraries of derivatives for their potential to bind to specific biological targets, prioritizing the synthesis of the most promising candidates.

Understanding Structure-Activity Relationships: By correlating computational predictions with experimental data, a deeper understanding of the relationship between a compound's structure and its biological activity can be achieved, facilitating the design of more effective molecules.

The synergy between computational and experimental approaches will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in the years to come. rsc.org

常见问题

Q. How does this compound serve as a precursor in designing kinase inhibitors?

Q. What experimental controls are essential when analyzing conflicting solubility data for this compound?

- Controls :

- Use standardized solvents (e.g., DMSO, MeOH, THF) pre-saturated with N₂ to exclude O₂/H₂O interference.

- Perform parallel measurements with structurally related compounds (e.g., 3-bromo-4-methoxybenzonitrile) to isolate substituent effects .

Methodological Notes

- Contradiction Analysis : When discrepancies arise (e.g., unexpected reaction yields), employ iterative hypothesis testing. For instance, if bromination yields drop below 70%, investigate competing pathways (e.g., di-bromination) via LC-MS or in situ IR monitoring .

- Data Reproducibility : Document solvent batch numbers and humidity levels, as trace water can hydrolyze nitriles to amides. Use high-purity reagents (≥97%) as per Kanto Chemical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。